molecular formula C20H25N7O B6533680 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058232-21-5

1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B6533680
CAS RN: 1058232-21-5
M. Wt: 379.5 g/mol
InChI Key: BDDAOKIBMWTGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is 379.21205845 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Agents

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines of different origins . These compounds have demonstrated moderate to good activity against the selected cancer cell lines .

Neuroprotective/Anti-neuroinflammatory Agents

Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . The unique structure of these compounds allows them to interact with light in a way that makes them useful for imaging and detection purposes .

Structural Units of Polymers

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives are also used as structural units of polymers . Their unique chemical structure contributes to the properties of the resulting polymers .

Inhibition of Cellular Pathways

Some derivatives have shown to inhibit the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells . This inhibition can potentially slow down or stop the growth of these cancer cells .

Patented Applications

The compound has been patented, indicating its potential for unique applications . While the specific applications are not detailed in the patent, it suggests that the compound has potential for further research and development .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-20(2,3)15-7-5-14(6-8-15)19(28)27-11-9-26(10-12-27)18-16-17(21-13-22-18)25(4)24-23-16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDAOKIBMWTGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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